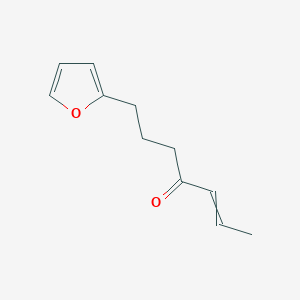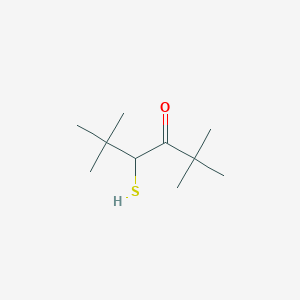
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a carbonate group attached to a 1,3-dioxane ring, which is further substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can be synthesized through several methods. One common approach involves the reaction of 2-phenyl-1,3-dioxan-5-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carbonate synthesis can be applied. Industrial production may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Transesterification: The carbonate can react with alcohols to form new carbonate esters.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, such as an acid or base.
Substitution: Involves electrophiles and catalysts like Lewis acids.
Major Products Formed
Hydrolysis: Produces 2-phenyl-1,3-dioxan-5-ol and carbon dioxide.
Transesterification: Forms new carbonate esters.
Substitution: Yields substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Pharmaceuticals: Potentially used in drug delivery systems due to its ability to form stable carbonate linkages.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate involves its ability to form stable carbonate linkages. These linkages can undergo hydrolysis or transesterification, releasing the active components. The phenyl groups can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate.
Phenyl chloroformate: Used in the synthesis of various carbonate esters.
1,3-Dioxane derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propiedades
Número CAS |
105924-68-3 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
phenyl (2-phenyl-1,3-dioxan-5-yl) carbonate |
InChI |
InChI=1S/C17H16O5/c18-17(21-14-9-5-2-6-10-14)22-15-11-19-16(20-12-15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
Clave InChI |
AFCQOHXXUCVPAL-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


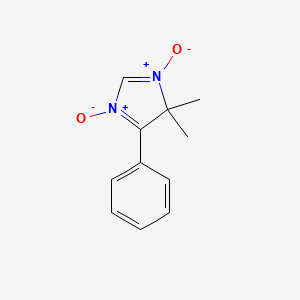
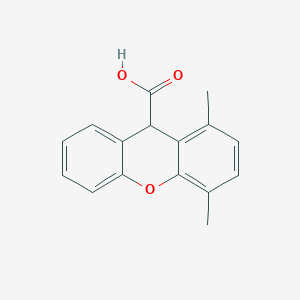
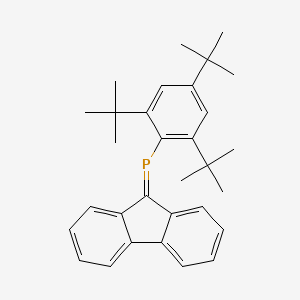


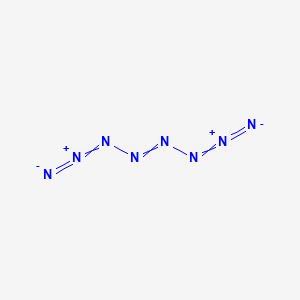
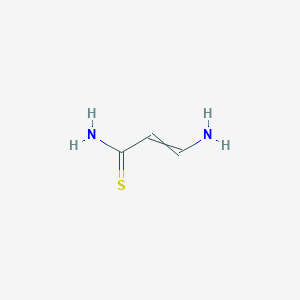
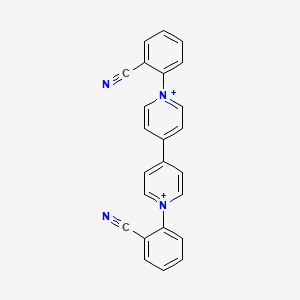


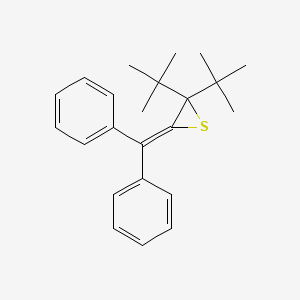
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
